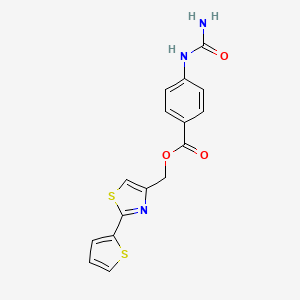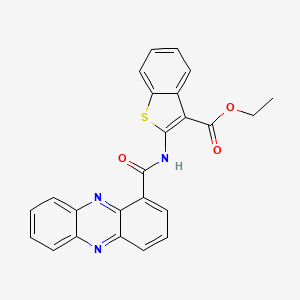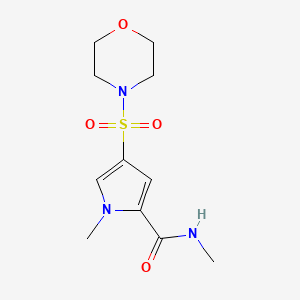
N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide, also known as DMS-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. DMS-1 is a pyrrole-based compound that has been studied for its ability to inhibit the growth of cancer cells and for its potential as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide has been shown to have anti-inflammatory properties. Studies have also shown that N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide can inhibit the activity of certain enzymes that are involved in the breakdown of cartilage, which may make it a potential treatment for osteoarthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide in lab experiments is that it has been shown to be relatively non-toxic to normal cells, which makes it a potentially safer alternative to traditional chemotherapy drugs. However, one limitation of using N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different types of cells.
Direcciones Futuras
There are several future directions for research on N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide. One area of research could focus on understanding the mechanism of action of N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide in more detail, which could help to identify potential targets for cancer therapy. Another area of research could focus on developing more potent analogs of N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide that could be used as anti-cancer agents. Additionally, research could focus on investigating the potential use of N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide as a treatment for other inflammatory conditions, such as rheumatoid arthritis.
Métodos De Síntesis
The synthesis of N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide involves the reaction of 1-methyl-4-(morpholin-4-ylsulfonyl)pyrrole-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of triethylamine. This reaction results in the formation of N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide as a white solid.
Aplicaciones Científicas De Investigación
N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide has been studied for its potential applications in the field of medicine. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide can inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
N,1-dimethyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-12-11(15)10-7-9(8-13(10)2)19(16,17)14-3-5-18-6-4-14/h7-8H,3-6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBAPFXGWOQEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN1C)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

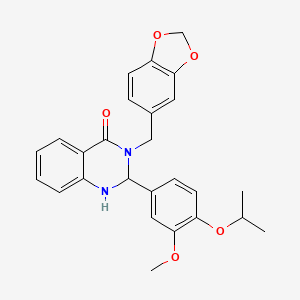
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B7519495.png)
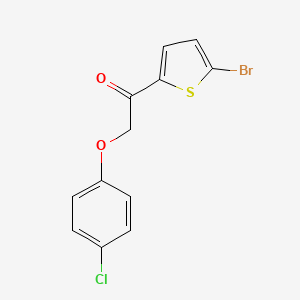
![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7519509.png)
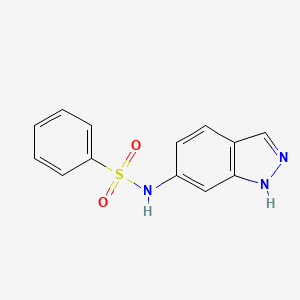
![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-methoxyethoxy)benzenesulfonamide](/img/structure/B7519520.png)
![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)
![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)
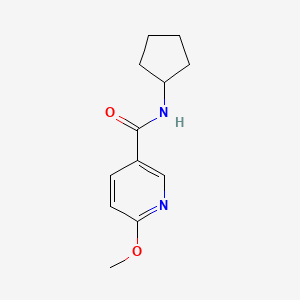
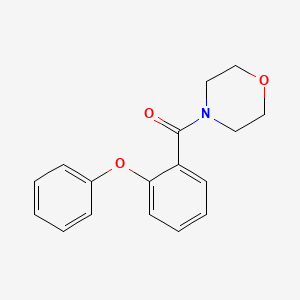
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7519572.png)
